molecular formula C16H17N3O2S B3856501 N-(2-Methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide

N-(2-Methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide

Cat. No.: B3856501
M. Wt: 315.4 g/mol
InChI Key: JHRPQEKOUKYBNU-GZTJUZNOSA-N
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Description

N-(2-Methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a thiophene ring, a hydrazinecarbonyl group, and a propanamide moiety

Properties

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-5-2-3-7-14(12)18-15(20)8-9-16(21)19-17-11-13-6-4-10-22-13/h2-7,10-11H,8-9H2,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRPQEKOUKYBNU-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process. One common method includes the condensation of 2-methylphenylhydrazine with thiophene-2-carbaldehyde to form the corresponding hydrazone. This intermediate is then reacted with 3-bromopropanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-Methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring and hydrazinecarbonyl group play crucial roles in these interactions, facilitating binding to active sites and altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-N’-[(2-methylphenyl)thiourea]
  • (RS)-2-Chloro-N-(2-methylphenyl)propanamide
  • N-(2-Methylphenyl)propanamide

Uniqueness

N-(2-Methylphenyl)-3-{N’-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide is unique due to the presence of the thiophene ring and the hydrazinecarbonyl group, which are not commonly found together in similar compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide
Reactant of Route 2
N-(2-Methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide

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